2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl-
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Overview
Description
2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its unique structure, which includes a pyrimidine core and a naphthalene moiety, contributes to its biological activity and makes it a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-diaminopyrimidine with a butylthio group and a naphthalenyl group under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets, leading to the disruption of critical cellular pathways. For example, it has been shown to inhibit anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), which play roles in cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar biological activity.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Another derivative with antitumor activity.
Pyrimethamine: A well-known antimalarial drug with a similar pyrimidine core.
Uniqueness
2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- stands out due to its dual inhibitory activity against ALK and HDACs, making it a promising candidate for cancer therapy. Its unique structure allows for specific interactions with these targets, leading to enhanced therapeutic effects compared to other similar compounds .
Properties
CAS No. |
284682-00-4 |
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Molecular Formula |
C18H20N4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-butylsulfanyl-2-N-naphthalen-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H20N4S/c1-2-3-11-23-17-12-16(19)21-18(22-17)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,12H,2-3,11H2,1H3,(H3,19,20,21,22) |
InChI Key |
CSHBKBTZPZEKQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=NC(=C1)N)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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